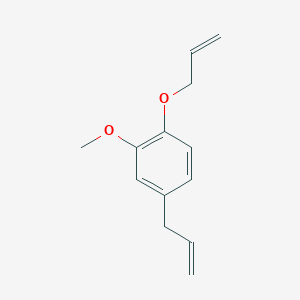

Allyleugenol

Cat. No. B8465726

M. Wt: 204.26 g/mol

InChI Key: PZIDPPUQPLILNV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05034473

Procedure details

A multi-necked round bottom flask equipped with mechanical stirrer, thermometer, reflux condenser and dropping funnel was charged with 150 g of eugenol, 400 ml of 2-propanol and a gentle flow of N2 was introduced. A 40% NaOH solution (43.9 g NaOH, 1.1 mole in 66 g H2O) was added slowly to the externally cooled reaction vessel at a rate to maintain the internal temperature below 35° C. The mixture was stirred for 10 minutes and 113 ml (1.38 mole) of allyl chloride was added to the flask and heated to maintain a gentle reflux for 1 hour, at which time the reaction was complete (GC analysis). The flask was charged with 300 ml water. A Dean-Stark Trap and steam bath were used to azeotropically remove the 2-propanol. The distillation ceased when the temperature reached 94° C. and after cooling, 300 ml of hexane was added and the water layer separated. The organic layer was washed with water until the pH of the water wash was neutral, the layer was then dried over MgSO4, filtered and the solvent removed under vacuum. The product was vacuum distilled to yield 155 g (84%) of a pale yellow 3-[2-methoxy-4-(2-propenyl)phenoxy]propene.

Yield

84%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([O:11][CH3:12])[C:2](=[CH:4][CH:5]=[C:6]([CH:10]=1)[CH2:7][CH:8]=[CH2:9])[OH:3].N#N.[OH-].[Na+].[CH2:17](Cl)[CH:18]=[CH2:19]>O.CC(O)C>[CH3:12][O:11][C:1]1[CH:10]=[C:6]([CH2:7][CH:8]=[CH2:9])[CH:5]=[CH:4][C:2]=1[O:3][CH2:19][CH:18]=[CH2:17] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

reactant

|

|

Smiles

|

C=1(C(O)=CC=C(CC=C)C1)OC

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Three

|

Name

|

|

|

Quantity

|

43.9 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

113 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for 10 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A multi-necked round bottom flask equipped with mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermometer, reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the internal temperature below 35° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a gentle reflux for 1 hour, at which time the reaction

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to azeotropically remove the 2-propanol

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 94° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

after cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

300 ml of hexane was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the water layer separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed with water until the pH of the water

|

WASH

|

Type

|

WASH

|

|

Details

|

wash

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the layer was then dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed under vacuum

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=C(OCC=C)C=CC(=C1)CC=C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 155 g | |

| YIELD: PERCENTYIELD | 84% | |

| YIELD: CALCULATEDPERCENTYIELD | 83.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |